molecular formula C10H22N2 B15255829 2-Tert-butyl-1-ethylpiperazine

2-Tert-butyl-1-ethylpiperazine

Cat. No.: B15255829
M. Wt: 170.30 g/mol
InChI Key: VDOVHBMDLYHIGG-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-ethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl and ethyl groups attached to the piperazine ring influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-ethylpiperazine typically involves the alkylation of piperazine with tert-butyl and ethyl halides. One common method is the reaction of piperazine with tert-butyl bromide and ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-1-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-1-methylpiperazine
  • 2-Tert-butyl-1-propylpiperazine
  • 2-Tert-butyl-1-isopropylpiperazine

Uniqueness

2-Tert-butyl-1-ethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both tert-butyl and ethyl groups provides a distinct steric and electronic environment compared to other similar compounds .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-tert-butyl-1-ethylpiperazine

InChI

InChI=1S/C10H22N2/c1-5-12-7-6-11-8-9(12)10(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

VDOVHBMDLYHIGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1C(C)(C)C

Origin of Product

United States

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